REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1)([O-:3])=[O:2].[CH3:21][OH:22].[CH2:23]=[O:24].C(N(CC)CC)C>C(OCC)(=O)C.O>[N+:1]([C:4]([CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:11][CH:12]=1)([CH2:23][OH:24])[CH2:21][OH:22])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCCC1=CC=C(C=C1)CCCCCCCC
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
38.52 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
crude compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25-30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated to a reflux temperature (about 68° C.)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained at the same temperature for about 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled to a temperature of 25-30° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated under reduced pressure at a temperature of about 45° C.
|
Type
|
CUSTOM
|
Details
|
to obtain crude compound
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate (190 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with water (190 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Hexane (370 mL) is charged at 28° C.
|
Type
|
STIRRING
|
Details
|
the reaction mass is stirred at the same temperature for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane (37 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 28° C. for about 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CO)(CO)CCC1=CC=C(C=C1)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |